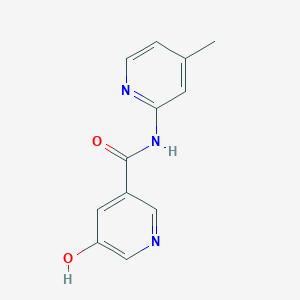
5-hydroxy-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-hydroxy-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide, also known as HMP, is a chemical compound that has been widely studied for its potential applications in scientific research. HMP is a pyridine derivative that has been synthesized through various methods and has been found to have unique biochemical and physiological effects. In
科学研究应用
5-hydroxy-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been found to act as a selective agonist for the 5-HT7 receptor, a subtype of the serotonin receptor. This receptor is involved in various physiological processes, including circadian rhythm regulation, learning and memory, and mood regulation. This compound has been found to have potential applications in the treatment of various neurological disorders, such as depression and anxiety.
作用机制
5-hydroxy-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide acts as a selective agonist for the 5-HT7 receptor, which is a G protein-coupled receptor. Upon binding to the receptor, this compound activates the intracellular signaling pathway, leading to the activation of adenylate cyclase and the subsequent increase in cyclic adenosine monophosphate (cAMP) levels. This increase in cAMP levels leads to the activation of downstream signaling pathways, which ultimately result in the observed physiological effects of this compound.
Biochemical and Physiological Effects
This compound has been found to have unique biochemical and physiological effects, particularly in the central nervous system. This compound has been found to regulate circadian rhythm by modulating the activity of the suprachiasmatic nucleus, the master clock of the body. This compound has also been found to enhance learning and memory by increasing the activity of the hippocampus, a brain region involved in memory consolidation. Additionally, this compound has been found to have anxiolytic and antidepressant effects, potentially through its modulation of the serotonergic system.
实验室实验的优点和局限性
5-hydroxy-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide has several advantages for lab experiments, including its selectivity for the 5-HT7 receptor and its ability to cross the blood-brain barrier. However, this compound also has limitations, including its low solubility in water and its relatively short half-life in vivo.
未来方向
There are several future directions for the study of 5-hydroxy-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide. One potential direction is the development of novel this compound analogs with improved pharmacological properties, such as increased solubility and longer half-life. Another direction is the investigation of this compound's potential applications in the treatment of various neurological disorders, particularly depression and anxiety. Additionally, the role of this compound in circadian rhythm regulation and memory consolidation could be further explored.
合成方法
5-hydroxy-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide can be synthesized through various methods, including the reaction of 4-methyl-2-pyridinecarboxylic acid with hydroxylamine-O-sulfonic acid or the reaction of 5-hydroxy-3-pyridinecarboxylic acid with 4-methyl-2-pyridinecarboxylic acid chloride. The purity of the synthesized compound can be determined through various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
属性
IUPAC Name |
5-hydroxy-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-8-2-3-14-11(4-8)15-12(17)9-5-10(16)7-13-6-9/h2-7,16H,1H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVHUQONTAIAEIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC(=CN=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4,4,4-Trifluoro-3-[methyl-[(2-methyl-1,3-thiazol-4-yl)methyl]amino]butanoic acid](/img/structure/B7550045.png)
![(2R)-1-[(E)-3-(2-fluorophenyl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7550046.png)
![(2R)-1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7550053.png)

![2-[(1-Methylpyrazol-4-yl)methylamino]pyridine-4-carbonitrile](/img/structure/B7550064.png)

![(2R)-1-[(E)-3-(5-bromothiophen-2-yl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7550078.png)
![4-[Cyclopropylmethyl(propan-2-yl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B7550083.png)
![1-[(2-Chloro-4-fluorophenyl)carbamoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7550086.png)



![3-(7-methyl-1H-imidazo[4,5-b]pyridin-2-yl)pyrazin-2-amine](/img/structure/B7550119.png)

